2,3,5,6-Tetrafluoro-4-nitroaniline

Catalog No.
S729278
CAS No.
776-16-9
M.F
C6H2F4N2O2
M. Wt
210.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluoro-4-nitroaniline

CAS Number

776-16-9

Product Name

2,3,5,6-Tetrafluoro-4-nitroaniline

IUPAC Name

2,3,5,6-tetrafluoro-4-nitroaniline

Molecular Formula

C6H2F4N2O2

Molecular Weight

210.09 g/mol

InChI

InChI=1S/C6H2F4N2O2/c7-1-3(9)6(12(13)14)4(10)2(8)5(1)11/h11H2

InChI Key

OYOHNVFWHXDRJU-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)N

Organic Synthesis:

2,3,5,6-Tetrafluoro-4-nitroaniline finds application as a versatile intermediate in organic synthesis due to the presence of both the nitro and amine functional groups. Its unique combination of electron-withdrawing (nitro) and electron-donating (amine) groups allows for diverse chemical transformations. For instance, it serves as a precursor in the synthesis of various fluorinated aromatic compounds, including pharmaceuticals, agrochemicals, and electronic materials [].

Fluorinated Building Block:

The presence of four fluorine atoms on the aromatic ring imparts specific properties to 2,3,5,6-tetrafluoro-4-nitroaniline. Notably, the fluorine atoms enhance its lipophilicity (fat-solubility) and thermal stability, making it a valuable building block for the design of novel fluorinated materials. Research explores its application in the development of new pharmaceuticals with improved bioavailability and metabolic stability [].

2,3,5,6-Tetrafluoro-4-nitroaniline is a chemical compound with the molecular formula C6H2F4N2O2C_6H_2F_4N_2O_2 and a molecular weight of approximately 210.09 g/mol. It is characterized by the presence of four fluorine atoms and a nitro group attached to an aniline structure. The compound is identified by its CAS number 776-16-9, and it is recognized for its potential applications in various fields, including organic synthesis and materials science .

The chemical behavior of 2,3,5,6-tetrafluoro-4-nitroaniline is influenced by its functional groups. It can undergo various reactions typical of nitroanilines, such as:

  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, which is a common transformation in organic chemistry.
  • Electrophilic Substitution: The presence of fluorine atoms can affect the reactivity of the aromatic ring towards electrophilic substitution reactions, potentially directing new substituents to specific positions on the ring.
  • Catalytic Degradation: This compound can also be involved in catalytic degradation processes, where it may act as a substrate for engineered nanocatalysts aimed at reducing nitroaromatic pollutants .

While specific biological activities of 2,3,5,6-tetrafluoro-4-nitroaniline are not extensively documented, compounds with similar structures often exhibit various degrees of biological activity. Nitroanilines are known for their potential toxicity and ability to interact with biological systems. Studies suggest that nitroanilines can affect cellular processes and may have implications in pharmacology or toxicology due to their metabolic pathways leading to reactive intermediates .

The synthesis of 2,3,5,6-tetrafluoro-4-nitroaniline typically involves multi-step organic reactions. Common methods include:

  • Fluorination: Introduction of fluorine atoms into the aniline structure can be achieved through electrophilic fluorination techniques.
  • Nitration: The introduction of the nitro group can be performed using standard nitration procedures involving nitric acid and sulfuric acid.
  • Coupling Reactions: The final product may be synthesized through coupling reactions between appropriate precursors that contain the desired functional groups .

2,3,5,6-Tetrafluoro-4-nitroaniline has potential applications in several areas:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may be exploited in developing new materials with specific characteristics.
  • Environmental Chemistry: The compound's role in catalytic degradation processes highlights its relevance in environmental remediation strategies targeting nitroaromatic pollutants .

Interaction studies involving 2,3,5,6-tetrafluoro-4-nitroaniline focus on its reactivity with various agents under different conditions. These studies are crucial for understanding its behavior in biological systems and environmental contexts. Research indicates that nitroanilines can interact with enzymes and other biological molecules, potentially leading to toxic effects or metabolic transformations.

Several compounds share structural similarities with 2,3,5,6-tetrafluoro-4-nitroaniline. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaKey Differences
2,3-Difluoro-4-nitroaniline651-83-2C7_7H4_4F2_2N2_2O2_2Contains two fluorine atoms instead of four
4-Nitroaniline100-01-6C6_6H6_6N2_2O2_2Lacks fluorine substituents
3-Fluoro-4-nitroaniline3862-73-5C7_7H6_6F1_1N2_2O2_2Contains only one fluorine atom

These compounds illustrate the diversity within the nitroaniline family while highlighting the unique fluorinated structure of 2,3,5,6-tetrafluoro-4-nitroaniline which may confer distinct chemical properties and reactivities.

XLogP3

1.5

Wikipedia

Benzenamine, 2,3,5,6-tetrafluoro-4-nitro-

Dates

Last modified: 08-15-2023

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